2-Azido-1-phenylethanol
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Overview
Description
2-Azido-1-phenylethanol is an organic compound with the molecular formula C8H10N3O It is characterized by the presence of an azido group (-N3) attached to a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azido-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenases (ADHs) followed by azide hydrogenation catalyzed by palladium nanoparticles. This method provides high yields and excellent optical purity .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that integrate enzymatic and chemo-catalytic transformations. The use of one-pot combination methods, which avoid the purification and isolation of intermediates, is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-phenylethanol undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Major Products Formed:
Reduction: The reduction of the azido group typically yields 1-phenylethanolamine.
Substitution: Substitution reactions can yield various azido derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-phenylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-1-phenylethanol involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution and reduction reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of suitable catalysts and reagents, such as palladium nanoparticles and alcohol dehydrogenases .
Comparison with Similar Compounds
1-Azido-2-phenylethanol: Similar in structure but with the azido group attached to a different carbon atom.
2-Azido-1-phenylpropanol: Similar structure with an additional methyl group.
Comparison: 2-Azido-1-phenylethanol is unique due to its specific reactivity and the position of the azido group, which allows for selective transformations and high optical purity in the synthesis of derivatives . This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in biocatalytic processes.
Properties
IUPAC Name |
2-azido-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKRPRQNKEVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?
A: this compound can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.
Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from this compound derivatives?
A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.
Q3: How does this compound react with phosphorus(III) reagents?
A: this compound, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of this compound as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.
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